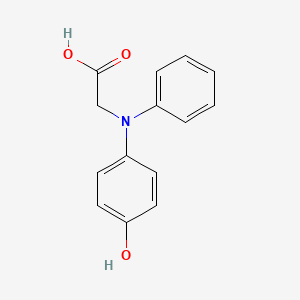

N-(4-Hydroxyphenyl)-N-phenylglycine

描述

Contextualization of N-Substituted Glycine (B1666218) Derivatives in Contemporary Chemical Research

N-substituted glycine derivatives, a broad class of compounds that includes N-(4-Hydroxyphenyl)-N-phenylglycine, are pivotal in modern chemical research. Glycine, the simplest amino acid, provides a versatile scaffold that can be readily modified at its nitrogen atom. nih.govacs.org This substitution allows for the introduction of a wide array of functional groups, leading to derivatives with diverse steric and electronic properties. semanticscholar.org

These derivatives are crucial building blocks in the synthesis of more complex molecules, including peptides and peptidomimetics. nih.gov Researchers are particularly interested in their potential to create novel structures with tailored biological activities. The ability to fine-tune the properties of these molecules by altering the N-substituents makes them valuable tools in drug discovery and materials science. nih.govresearchgate.net Furthermore, the study of N-substituted glycine derivatives contributes to a deeper understanding of fundamental chemical principles, such as reaction mechanisms and structure-activity relationships. semanticscholar.org

Rationale for Investigating this compound

The specific impetus for investigating this compound stems from its unique structural features and the potential applications arising from them. The presence of both a phenyl and a 4-hydroxyphenyl group on the nitrogen atom of the glycine core creates a molecule with a distinct combination of hydrophobicity and hydrophilicity. The phenolic hydroxyl group, in particular, can participate in hydrogen bonding, a key interaction in many biological systems.

This compound is a derivative of N-phenylglycine, and the addition of the hydroxyl group on one of the phenyl rings significantly alters its electronic and steric environment. This modification can influence its reactivity, solubility, and its ability to interact with biological targets. For instance, N-(p-hydroxyphenyl)glycine, a related compound, is synthesized from p-aminophenol and chloroacetic acid and has applications as a photographic developing agent. nih.govchemicalbook.com The investigation of this compound allows chemists to explore how the addition of a second, different aryl group impacts these properties.

Structural Significance of the N,N-Diaryl Glycine Motif

The N,N-diaryl glycine motif, as exemplified by this compound, is a significant structural element in organic chemistry. The two aryl groups attached to the nitrogen atom create a sterically hindered environment around the chiral center of the glycine unit. This steric bulk can have a profound effect on the conformational preferences of the molecule and its ability to adopt specific three-dimensional structures.

This structural feature is of particular interest in the design of molecules that can mimic or disrupt protein-protein interactions. The defined spatial arrangement of the aryl groups can be used to create surfaces that complement the binding pockets of target proteins. Furthermore, the electronic properties of the aryl rings can be modulated by introducing various substituents, allowing for the fine-tuning of cation-π and π-π stacking interactions, which are crucial for molecular recognition.

Overview of Research Trajectories for Complex Amino Acid Analogs

The study of complex amino acid analogs like this compound is part of a broader research effort to expand the chemical space of building blocks for drug discovery and materials science. nih.gov Researchers are exploring various synthetic routes to access a diverse range of these analogs with novel side chains and backbone modifications. mdpi.com

One major research trajectory involves the incorporation of these analogs into peptides to create peptidomimetics with enhanced stability and biological activity. nih.gov By replacing natural amino acids with complex analogs, chemists can design peptides that are resistant to enzymatic degradation and have improved pharmacokinetic properties.

Another area of investigation focuses on the use of these analogs as ligands for transition metal catalysts. mdpi.com The unique steric and electronic properties of complex amino acid analogs can be harnessed to control the selectivity and efficiency of catalytic reactions, leading to the development of new synthetic methodologies. mdpi.com The exploration of these complex molecules continues to push the boundaries of what is possible in the design and synthesis of functional organic molecules. acs.org

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 2-((4-hydroxyphenyl)(phenyl)amino)acetic acid |

| CAS Number | 122-87-2 (for the related N-(4-hydroxyphenyl)glycine) chemicalbook.com |

Structure

3D Structure

属性

分子式 |

C14H13NO3 |

|---|---|

分子量 |

243.26 g/mol |

IUPAC 名称 |

2-(N-(4-hydroxyphenyl)anilino)acetic acid |

InChI |

InChI=1S/C14H13NO3/c16-13-8-6-12(7-9-13)15(10-14(17)18)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,17,18) |

InChI 键 |

XTQZWIYPBKRHGH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)O |

产品来源 |

United States |

Synthetic Methodologies for N 4 Hydroxyphenyl N Phenylglycine

Strategies for Carbon-Nitrogen Bond Formation in N,N-Diaryl Glycines

The creation of the N,N-diaryl glycine (B1666218) structure hinges on the effective formation of carbon-nitrogen (C-N) bonds. Several powerful cross-coupling and amination reactions have been developed for this purpose.

Buchwald-Hartwig Amination Approaches to N-(4-Hydroxyphenyl)-N-phenylglycine

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation due to its high efficiency and broad substrate scope. wikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction joins amines with aryl halides or triflates. organic-chemistry.orgyoutube.com For a molecule like this compound, this reaction could be envisioned in two primary ways: the arylation of N-phenylglycine with a 4-hydroxyphenyl halide or the arylation of N-(4-hydroxyphenyl)glycine with a phenyl halide.

The reaction's success relies heavily on the choice of phosphine (B1218219) ligands, which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. youtube.com Bulky, electron-rich phosphine ligands are known to significantly improve reaction efficiency. youtube.com While direct synthesis of this compound using this method is not extensively documented in readily available literature, the general applicability of the Buchwald-Hartwig reaction for N-arylation of amino acid esters is well-established.

Table 1: Key Features of Buchwald-Hartwig Amination

| Feature | Description | Reference |

| Catalyst | Palladium(0) complexes | wikipedia.org |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | youtube.com |

| Reactants | Aryl halides/triflates and primary/secondary amines | organic-chemistry.org |

| Key Steps | Oxidative addition, ligand exchange, reductive elimination | youtube.com |

| Advantages | High yields, excellent functional group tolerance, mild reaction conditions | wikipedia.org |

Ullmann-Type Coupling Reactions for Aryl Substitution on Glycine Nitrogen

The Ullmann condensation is a classic copper-catalyzed reaction for forming carbon-nitrogen bonds, typically requiring high temperatures. organic-chemistry.org Modern advancements have led to the development of ligand-assisted Ullmann-type reactions that proceed under much milder conditions. These reactions are suitable for the N-arylation of various nitrogen-containing compounds, including amino acids.

For the synthesis of this compound, an Ullmann-type coupling could involve the reaction of N-phenylglycine with a 4-halo-phenol or N-(4-hydroxyphenyl)glycine with a halobenzene in the presence of a copper catalyst and a suitable ligand. Research has shown that amino acids themselves, such as N,N-dimethylglycine, can act as effective ligands in Ullmann couplings, promoting the reaction at significantly lower temperatures (e.g., 90°C). organic-chemistry.orgnih.gov This suggests the potential for an auto-accelerated process or the use of simple amino acid-derived ligands for the synthesis of more complex derivatives.

Table 2: Comparison of Classic vs. Modern Ullmann-Type Reactions

| Parameter | Classic Ullmann Reaction | Ligand-Promoted Ullmann Reaction | Reference |

| Catalyst | Stoichiometric copper powder | Catalytic copper salts (e.g., CuI) | organic-chemistry.orgnih.gov |

| Temperature | High (125-220 °C) | Mild (e.g., 90 °C) | organic-chemistry.orgorganic-chemistry.org |

| Ligands | None | Diamines, amino acids, picolinic acid | organic-chemistry.orgnih.gov |

| Yields | Low to moderate | Good to excellent | organic-chemistry.org |

Reductive Amination Routes to this compound

Reductive amination offers an alternative pathway that forms the C-N bond through the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ. To synthesize this compound, one could theoretically react N-(4-hydroxyphenyl)aniline with glyoxylic acid. The resulting imine intermediate would then be reduced to yield the final product.

A patented method describes a similar process for preparing various N-substituted phenyl glycines. google.com The process involves the condensation of a substituted aniline (B41778) with glyoxylic acid, followed by hydrogenation using a palladium-on-carbon catalyst. google.com This approach is advantageous due to the use of readily available starting materials and its suitability for large-scale production. google.com Other advanced reductive amination systems, such as those using nanostructured nickel catalysts or employing water as both a solvent and hydrogen source, highlight the ongoing innovation in this area. rsc.orgresearchgate.net

Multistep Synthetic Pathways to this compound Precursors

The synthesis of the target compound often begins with the construction of simpler precursors, such as N-(4-hydroxyphenyl)glycine. A common historical method for this precursor is the reaction of p-aminophenol with chloroacetic acid. sciencemadness.org

More complex modern syntheses often involve protecting groups and multiple steps to build up functionality. For instance, the synthesis of derivatives of 4-hydroxyphenylglycine has been outlined starting from (R)-2-phenylglycine methyl ester. nih.gov This pathway involves:

Boc Protection: The amine group is protected with a tert-butyloxycarbonyl (Boc) group. nih.gov

O-Alkylation: The phenolic hydroxyl group is alkylated under Mitsunobu conditions. nih.gov

Functional Group Transformations: The methyl ester can be reduced to a primary alcohol, which can then be converted to other functionalities as needed. nih.gov

Deprotection and Coupling: The Boc group is removed, and the free amine is then coupled with other molecules. nih.gov

This multistep approach allows for the precise construction of complex molecules and the introduction of various substituents.

Enantioselective Synthesis of Chiral this compound

Since this compound possesses a chiral center at the alpha-carbon of the glycine unit, methods for its enantioselective synthesis are of significant interest.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful tool for establishing stereocenters with high enantioselectivity. This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

One prominent approach is chemoenzymatic synthesis. For example, the Strecker synthesis, which produces aminonitriles from aldehydes, cyanide, and ammonia, can be coupled with an enzymatic resolution step. uni-stuttgart.defrontiersin.org Nitrilase enzymes can selectively hydrolyze one enantiomer of a racemic aminonitrile, leading to the formation of an enantioenriched amino acid. uni-stuttgart.defrontiersin.org While this has been demonstrated for phenylglycine, the principle could be extended to substituted analogs. The process involves a dynamic kinetic resolution where the unreacted enantiomer of the aminonitrile racemizes in situ, allowing for theoretical yields of the desired enantiomer up to 100%. uni-stuttgart.de

Table 3: Chemoenzymatic Synthesis of Chiral Phenylglycine

| Step | Description | Key Features | Reference |

| 1. Strecker Synthesis | Formation of racemic phenylglycinonitrile from benzaldehyde, KCN, and ammonia. | Mildly alkaline conditions (pH 9.5) to promote racemization. | frontiersin.org |

| 2. Enzymatic Hydrolysis | Selective hydrolysis of one enantiomer of the nitrile by a nitrilase enzyme. | Use of recombinant E. coli expressing specific nitrilase variants. | uni-stuttgart.defrontiersin.org |

| Outcome | Production of (R)- or (S)-phenylglycine with high enantiomeric excess (ee ≥ 95%). | Dynamic kinetic resolution leads to high yields (up to 81%). | uni-stuttgart.de |

Another strategy involves the use of chiral auxiliaries. For example, glycine amide derivatives bearing a chiral 2,5-disubstituted pyrrolidine (B122466) can be alkylated to produce α-amino acids asymmetrically. capes.gov.br Similarly, asymmetric aldol (B89426) reactions catalyzed by chiral ferrocenylphosphine-gold(I) complexes can produce β-hydroxy-α-alkylamino acids. capes.gov.br These principles of using chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction are central to the modern synthesis of non-proteinogenic amino acids.

Chiral Auxiliary-Mediated Synthesis of this compound

The direct synthesis of this compound does not necessitate the use of chiral auxiliaries. The target molecule itself is achiral as the alpha-carbon of the glycine backbone is not a stereocenter, being bonded to two hydrogen atoms. Chiral auxiliary-mediated synthesis is a strategy employed to induce stereoselectivity in reactions that form a new chiral center. Since no such center is formed in the synthesis of the title compound, this methodology is not applicable.

However, if a chiral analogue, such as N-(4-Hydroxyphenyl)-N-phenyl-D-alanine, were the target, a chiral auxiliary would be a relevant strategy. In such a hypothetical synthesis, a chiral auxiliary (e.g., a derivative of camphor (B46023) or a chiral oxazolidinone) would be temporarily attached to the glycine precursor. This auxiliary would sterically direct the approach of an incoming group to the alpha-carbon, leading to the preferential formation of one enantiomer over the other. After the key stereocenter-forming reaction, the auxiliary would be cleaved to yield the enantiomerically enriched final product.

Enzymatic Approaches for Stereoselective Synthesis of this compound

The application of enzymes for the stereoselective synthesis of N-aryl-functionalized amino acids is an emerging field, though specific enzymatic routes to N,N-diaryl glycine derivatives like this compound have not been extensively reported in scientific literature. acs.org To date, biocatalytic methods have been more successfully developed for other classes of non-proteinogenic amino acids. acs.org

Research has demonstrated the potential of certain enzymes for related transformations. For instance, ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has been successfully used for the asymmetric synthesis of various N-arylated aspartic acids. acs.org This enzyme catalyzes the addition of arylamines to fumarate (B1241708) with high conversion rates and excellent enantiomeric excess (>99% ee). acs.org While this applies to a different amino acid backbone and a mono-arylated product, it establishes a proof-of-concept that carbon-nitrogen lyases can be engineered or discovered to accept N-aryl substrates. Developing an enzymatic route for this compound would likely require significant enzyme engineering or novel biocatalyst discovery to accommodate the bulky diarylamine structure.

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound is typically achieved through N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions involve the coupling of an amine with an aryl halide or sulfonate, mediated by a metal catalyst. The yield and selectivity of these processes are highly dependent on the careful optimization of several reaction parameters.

A plausible route would involve the coupling of N-phenylglycine (or its ester) with a 4-substituted phenol (B47542) derivative (like 4-iodophenol) or the coupling of N-(4-hydroxyphenyl)glycine with a phenyl halide (like bromobenzene). Optimization of this process is key to achieving high efficiency.

Solvent Effects on this compound Yield and Selectivity

The choice of solvent is critical in transition metal-catalyzed N-arylation reactions as it influences substrate solubility, catalyst stability, and reaction kinetics. Aprotic polar solvents are commonly employed due to their ability to dissolve the various components of the reaction mixture, including the polar amine substrates and inorganic bases.

| Solvent | Typical Application & Rationale | Reference |

| Toluene (B28343) | A common non-polar solvent for Buchwald-Hartwig reactions, often effective with modern, highly active catalysts. | nih.gov |

| Dioxane | A polar aprotic ether that is an effective solvent for many copper- and palladium-catalyzed couplings. | acs.org |

| tert-Amyl Alcohol | A polar protic solvent that has proven effective in specific Pd-NHC catalyzed aminations of aryl tosylates. | organic-chemistry.org |

| Dimethylformamide (DMF) | A highly polar aprotic solvent, often used but can sometimes lead to side reactions or catalyst decomposition at high temperatures. | researchgate.net |

| Ethanol / Methanol | Alcohols can be used, particularly in Ullmann-type reactions, but can also participate in side reactions like transesterification if ester substrates are used. acs.orgyakhak.org | acs.orgyakhak.org |

The optimal solvent must be determined empirically for the specific combination of substrates and catalyst system. For the synthesis of this compound, a solvent like dioxane or toluene would be a logical starting point, as they are widely used in modern N-arylation protocols. nih.govacs.org

Catalyst Development for this compound Synthesis

The catalyst is the cornerstone of modern N-arylation methods. Development has focused on two primary metals: palladium and copper.

Palladium-Based Catalysts (Buchwald-Hartwig Amination): This is one of the most powerful methods for forming C-N bonds. nih.gov The catalyst system consists of a palladium precursor and a supporting ligand. The ligand's steric and electronic properties are crucial for catalytic activity.

Ligand Evolution: Early systems used simple phosphine ligands. Modern catalysts employ bulky, electron-rich phosphine ligands (e.g., Xantphos) or N-Heterocyclic Carbenes (NHCs). nih.govrsc.org These advanced ligands promote the key steps of oxidative addition and reductive elimination, allowing for the coupling of less reactive substrates under milder conditions. rsc.org For a challenging diarylamine synthesis, a catalyst system featuring a Pd-NHC complex would be a state-of-the-art choice. organic-chemistry.org

Copper-Based Catalysts (Ullmann Condensation): The traditional Ullmann reaction required harsh conditions (high temperatures, stoichiometric copper). acs.org Modern protocols use catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand.

Amino Acid Ligands: Interestingly, simple amino acids like N,N-dimethylglycine have been found to be highly effective ligands, dramatically accelerating the reaction and allowing it to proceed at much lower temperatures (e.g., 90 °C). acs.orgorganic-chemistry.org This "ligand-accelerated" approach provides a milder and more practical alternative to classical conditions.

| Catalytic System | Type | Key Features | Common Conditions | Reference |

| Pd(OAc)₂ / Xantphos | Buchwald-Hartwig | Versatile, good for a range of amines and aryl halides. | Toluene, strong base (e.g., NaOtBu). | nih.gov |

| Pd-NHC Complexes | Buchwald-Hartwig | Highly active, effective for sterically hindered substrates and less reactive aryl chlorides/tosylates. | Toluene or t-Amyl alcohol, K₃PO₄. | organic-chemistry.orgrsc.org |

| CuI / N,N-dimethylglycine | Ullmann-Type | Milder conditions than classic Ullmann, inexpensive ligand. | Dioxane, Cs₂CO₃, 90 °C. | acs.orgorganic-chemistry.org |

Temperature and Pressure Optimization for this compound Production

Temperature: Temperature is a critical parameter that must be carefully optimized. Higher temperatures generally increase the reaction rate but can also lead to catalyst degradation and the formation of undesired byproducts.

Traditional Ullmann reactions often required temperatures in the range of 125–220 °C. acs.org

Modern catalytic systems have significantly lowered this requirement. Ligand-accelerated Ullmann couplings can be effective at temperatures as low as 90 °C. acs.orgnih.gov

Buchwald-Hartwig reactions are typically run at temperatures ranging from 80 °C to 120 °C, depending on the reactivity of the substrates and the activity of the catalyst. organic-chemistry.org Optimization involves finding the lowest temperature at which an acceptable reaction rate is achieved to maximize catalyst lifetime and product purity.

Pressure: For solution-phase reactions like the Buchwald-Hartwig amination and Ullmann condensation, pressure is not a significant variable for optimization. These reactions are typically performed at atmospheric pressure in standard laboratory glassware or reactors. The use of elevated pressure is not required to drive the reaction forward and would unnecessarily increase the complexity and cost of the process.

Advanced Spectroscopic and Structural Elucidation Studies of N 4 Hydroxyphenyl N Phenylglycine

Vibrational Spectroscopy of N-(4-Hydroxyphenyl)-N-phenylglycine

Vibrational spectroscopy provides a non-destructive method to probe the molecular structure of this compound by analyzing the vibrations of its constituent atoms.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of this compound

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the various bonds within its structure. The analysis of the FT-IR spectrum of a related compound, N-(4-hydroxyphenyl) acetamide (B32628), shows a shift in the wavenumber of the amino group (-NH) upon interaction with a metal ion, indicating the involvement of the nitrogen atom in coordination. This principle of identifying functional group involvement through spectral shifts is fundamental to FT-IR analysis.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) for Similar Structures |

| O-H (phenol) | Stretching | 3200-3600 | ~3431 |

| N-H (secondary amine) | Stretching | 3300-3500 | ~3187 |

| C-H (aromatic) | Stretching | 3000-3100 | Not specified |

| C=O (carboxylic acid) | Stretching | 1700-1725 | ~1647 |

| C=C (aromatic) | Stretching | 1450-1600 | Not specified |

| C-N | Stretching | 1250-1350 | ~1381 (C-N and other group contributions) |

| C-O | Stretching | 1000-1300 | ~1024 |

Raman Spectroscopy for Molecular Vibrations of this compound

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can elucidate the skeletal structure of the molecule. Studies on similar molecules, like N-acylglycine oligomers, demonstrate that Raman spectra can reveal conformational details, such as the presence of extended helical structures, through analysis of the NH and ND stretching bands. Furthermore, research on 4-hydroxyphenylglycine (4-HPG), a related compound, has shown excellent agreement between FT-IR and Raman spectroscopy results, offering a comprehensive structural characterization. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) for Similar Structures |

| NH Stretching | 3200-3350 | 3292-3314 |

| CH₂ Stretching | 2850-2960 | Not specified |

| Amide I (C=O stretch) | 1630-1680 | 1642-1658 |

| Amide II (N-H bend, C-N stretch) | 1510-1570 | Not specified |

| Aromatic Ring Vibrations | 1400-1600 | Not specified |

| CH₂ Wagging/Twisting | 1200-1400 | Not specified |

X-ray Crystallography for this compound Single Crystal Structure Determination

| Crystallographic Parameter | Expected Value Range/Type | Data from D(−)-amino-(4-hydroxyphenyl)acetate |

| Crystal System | e.g., Monoclinic, Orthorhombic | Monoclinic |

| Space Group | e.g., P2₁, C2/c | P2₁ |

| a (Å) | Varies | 5.0994(10) |

| b (Å) | Varies | 9.3169(19) |

| c (Å) | Varies | 8.6960(17) |

| β (°) | Varies | 91.50(3) |

| Volume (ų) | Varies | Not specified |

| Z (molecules per unit cell) | Integer | Not specified |

Note: The data presented is for a structurally similar compound, D(−)-amino-(4-hydroxyphenyl)acetate, and serves as an illustrative example. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of this compound

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound, which can exist as enantiomers (non-superimposable mirror images). These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) of this compound

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. For this compound, the ECD spectrum would exhibit characteristic positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these effects can be used to determine the absolute configuration of a specific enantiomer and to assess the enantiomeric purity of a sample. For instance, circular-dichroism studies on d-2-phenylglycine and its derivatives have been used to establish their optical configurations. nih.gov

| Spectral Feature | Wavelength Range (nm) | Expected Observation for a Chiral Molecule |

| Cotton Effect (π → π* of aromatic rings) | ~250-300 | Positive or negative peaks |

| Cotton Effect (n → π* of carbonyl) | ~210-240 | Positive or negative peaks |

Optical Rotatory Dispersion (ORD) of this compound

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, ORD spectra are characteristic of a chiral molecule's three-dimensional structure. The ORD curve of an enantiomer will show Cotton effects—anomalous changes in optical rotation in the vicinity of an absorption band. These effects are directly related to the ECD signals through the Kronig-Kramers relations. ORD can be used to determine the absolute configuration and enantiomeric excess of this compound. For example, ORD studies have been instrumental in characterizing the structure of complex biomolecules. nih.gov

| Spectral Feature | Wavelength Range (nm) | Expected Observation for a Chiral Molecule |

| Positive Cotton Effect | Near an absorption maximum | Peak followed by a trough at lower wavelength |

| Negative Cotton Effect | Near an absorption maximum | Trough followed by a peak at lower wavelength |

Computational and Theoretical Chemistry of N 4 Hydroxyphenyl N Phenylglycine

Density Functional Theory (DFT) Studies on N-(4-Hydroxyphenyl)-N-phenylglycine

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For this compound, DFT calculations offer a detailed picture of its geometric and electronic characteristics.

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311++G(d,p) basis set, is the first step in theoretical analysis. nih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Conformational analysis reveals the different spatial arrangements of the molecule, or conformers, that can exist due to rotation around single bonds. For molecules like this compound, several conformers may be present, stabilized by various intramolecular interactions. researchgate.net Quantum mechanical studies on related structures, such as model dipeptides of p-hydroxyphenylglycine, have shown that different conformers can be nearly equal in energy, a state referred to as degenerate. nih.gov These stable conformations are often influenced by non-covalent interactions. nih.gov The rotational conformation of the aromatic rings is particularly sensitive to these interactions. nih.gov

| Parameter | Description |

| DFT Functional | A key component of DFT that approximates the exchange-correlation energy. B3LYP is a commonly used hybrid functional. |

| Basis Set | A set of mathematical functions used to represent the electronic wave function. 6-311++G(d,p) is a Pople-style basis set that provides a good balance of accuracy and computational cost. |

| Geometry Optimization | A computational process to find the arrangement of atoms that corresponds to the lowest energy of the molecule. |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) of this compound

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that determine the molecule's reactivity. researchgate.netchalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. chalcogen.ronih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. nih.gov This energy gap is also related to the electronic absorption properties of the molecule, as it corresponds to the lowest energy electronic excitation. schrodinger.com

Table of Frontier Orbital Properties

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. nih.govschrodinger.com |

The distribution of the HOMO and LUMO across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov Furthermore, analysis of the molecular electrostatic potential (MEP) can visually represent the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are susceptible to electrophilic and nucleophilic attacks, respectively. nih.gov

Spectroscopic Property Prediction (NMR, IR, UV-Vis) for this compound

Computational methods can predict various spectroscopic properties, providing a valuable comparison with experimental data.

NMR Spectroscopy: DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. arxiv.orgnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. nih.gov Comparing calculated and experimental NMR spectra can aid in the structural elucidation of the molecule. nih.govyoutube.com

IR Spectroscopy: The infrared (IR) spectrum of this compound can be theoretically calculated from the vibrational frequencies obtained after geometry optimization. arxiv.org Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies and intensities can be compared with experimental FTIR spectra to identify characteristic functional groups. researchgate.netchemicalbook.com For instance, the positions of bands corresponding to N-H, O-H, C=O, and aromatic C-H stretching vibrations can be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. dergipark.org.tr This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. schrodinger.comresearchgate.net The main absorption peaks are typically associated with π→π* and n→π* transitions within the aromatic rings and the carboxyl group. For related compounds like N-phenylglycine, a strong absorbance peak is observed below 300 nm. researchgate.net

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with the environment. arxiv.orgchemrxiv.org

Conformational Dynamics of this compound in Solution

MD simulations can track the conformational changes of this compound in a solvent over time. These simulations reveal how the molecule explores different conformational states and the timescales of these transitions. For similar molecules, it has been observed that the presence of a solvent, like water, can significantly influence the conformational landscape. nih.gov

Intermolecular Interactions of this compound with Solvents

The interactions between this compound and solvent molecules are crucial for understanding its behavior in solution. MD simulations can elucidate the nature and strength of these interactions, such as hydrogen bonding between the solute's hydroxyl and carboxyl groups and the solvent molecules. Studies on analogous compounds have shown that interactions with water molecules can lead to the weakening of intramolecular interactions and even affect the planarity of the aromatic rings. nih.gov The solvent can also influence the relative stability of different conformers. nih.gov

Quantum Chemical Descriptors for this compound

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify various aspects of its chemical identity and behavior. researchgate.net These descriptors are crucial for building relationships between a molecule's structure and its macroscopic properties. For this compound, these descriptors can elucidate its stability, reactivity, and potential interactions. DFT is a powerful tool for calculating these properties, providing a balance between computational cost and accuracy. researchgate.netstanford.edu

Reactivity indices derived from Frontier Molecular Orbital (FMO) theory are fundamental in predicting how a molecule will behave in a chemical reaction. wuxibiology.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netbiomedres.us

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. biomedres.us Conversely, a small HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability. biomedres.usresearchgate.net From the HOMO and LUMO energies, several key reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of a molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (1/η). A higher softness value corresponds to higher reactivity. irjweb.com

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment.

While specific DFT calculations for this compound are not extensively available in the surveyed literature, the conceptual framework allows for the prediction of its reactivity. The presence of both electron-donating (hydroxyl and amino groups) and electron-withdrawing (carboxylic acid group) functionalities suggests a complex electronic landscape that would be highly sensitive to its environment, such as solvent polarity and pH.

Table 1: Conceptual Quantum Chemical Reactivity Descriptors

This table outlines the key global reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula (in terms of EHOMO and ELUMO) | Significance |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.netbiomedres.us |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. irjweb.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. irjweb.combiomedres.us |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness, indicates higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. mcmaster.ca Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials. researchgate.net

The key parameter for second-order NLO materials is the first hyperpolarizability (β). researchgate.net Computational methods, specifically DFT, are widely used to calculate the hyperpolarizability of molecules to predict their NLO response. researchgate.net For a molecule to have a non-zero β value, it must be non-centrosymmetric. The structure of this compound, with its donor (-OH, -NH) and acceptor (-COOH) groups, suggests potential for NLO activity, as this arrangement can lead to significant intramolecular charge transfer upon excitation, a key requirement for a large NLO response.

Calculations would involve optimizing the molecular geometry and then computing the polarizability (α) and hyperpolarizability (β) tensors using a suitable DFT functional and basis set. researchgate.net The total static first hyperpolarizability (β₀) is the most important component and is typically reported.

While specific calculations for this compound were not found in the reviewed literature, studies on similar molecules like N-methylglycine highlight the utility of computational analysis in identifying potential NLO candidates. researchgate.net Such studies confirm that quantum chemical calculations can effectively probe the structure-property relationships that govern NLO activity. researchgate.net

Table 2: Key Parameters in NLO Calculations

This table describes the important parameters evaluated in the computational assessment of NLO properties.

| Parameter | Symbol | Description |

| Dipole Moment | µ | Measures the overall polarity of the molecule, arising from an uneven distribution of charge. |

| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. |

| First Hyperpolarizability | β | Represents the second-order non-linear response of a molecule to an applied electric field. A large value is desirable for NLO applications. researchgate.net |

Structure-Property Relationship (SPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their macroscopic properties or biological activities. chemrxiv.orgnih.govnih.gov These models are essential in materials science and drug discovery for predicting the characteristics of novel compounds, thereby saving time and resources. plos.org

The development of a QSPR model for analogues of this compound would involve several key steps:

Data Set Compilation: A diverse set of N-phenylglycine analogues with experimentally measured property data (e.g., solubility, melting point, or a specific biological activity) is required.

Descriptor Calculation: For each analogue, a range of molecular descriptors would be calculated. These can include constitutional, topological, geometric, and quantum chemical descriptors. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Genetic Function Approximation (GFA), a mathematical equation is developed that links the descriptors to the property of interest. plos.org

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques to ensure it is robust and generalizable. plos.org

For instance, a QSAR study on N-phenylacetamide-based sulphonamides, which share a similar structural motif, successfully developed models to predict inhibitory activity against carbonic anhydrase isoforms. nih.gov The models identified key descriptors controlling the activity, which could then be used to guide the design of new, more potent inhibitors. nih.gov Similarly, a QSPR model for this compound analogues could predict properties like NLO response or reactivity based on variations in substituent groups on the phenyl rings.

Table 3: Examples of Descriptors Used in QSPR/QSAR Modeling

This table lists various types of molecular descriptors that can be used to build predictive models for this compound analogues.

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular Weight, Number of N and O atoms, Number of rings | Basic molecular composition and count of specific atoms/groups. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about atomic connectivity and molecular branching. nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume | 3D aspects of the molecule's size and shape. |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Electronic properties, reactivity, and polarity. nih.govnih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity and lipophilicity. |

Reactivity and Reaction Mechanisms Involving N 4 Hydroxyphenyl N Phenylglycine

Functional Group Transformations of N-(4-Hydroxyphenyl)-N-phenylglycine

The strategic location of the hydroxyl, carboxylic acid, and the reactive aromatic ring enables a range of functional group interconversions, crucial for the synthesis of its derivatives.

Reactions of the Hydroxyl Group in this compound

One of the key reactions involving the hydroxyl group is O-alkylation . This transformation is typically achieved under Mitsunobu conditions, where the hydroxyl group is reacted with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate. For instance, derivatives of this compound can be O-alkylated to introduce various alkyl chains, a strategy employed in the synthesis of pharmacologically active compounds.

Another significant transformation is oxidation . Under specific conditions, the phenolic hydroxyl group can be oxidized. While detailed studies on the direct oxidation of this compound are not extensively documented, related p-hydroxyphenylglycine derivatives can undergo oxidation to form quinone-like structures, indicating a potential reaction pathway for this compound as well.

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group imparts acidic properties to the molecule and serves as a handle for various derivatization reactions.

A fundamental reaction of the carboxylic acid is esterification . This can be accomplished by reacting this compound with an alcohol under acidic conditions. The resulting esters are often used as intermediates in further synthetic steps or to modify the physicochemical properties of the parent molecule. For example, the methyl ester of a related 4-hydroxyphenylglycine derivative has been shown to be moderately active in certain biological assays, whereas the parent carboxylic acid was inactive. nih.gov This highlights the importance of the carboxylic acid moiety in modulating biological activity. nih.gov

Furthermore, the carboxylic acid can be converted into an amide by reacting it with an amine in the presence of a suitable coupling agent. This amide bond formation is a cornerstone of peptide synthesis and is utilized to incorporate the this compound scaffold into larger molecules.

The reactivity of derivatives of this compound at the carboxylic acid position is summarized in the table below:

| Site of Modification | Reaction | Observation |

| Carboxylic Acid | Conversion to Methyl Ester | Moderately active in a Lance cAMP assay. nih.gov |

| Carboxylic Acid | Conversion to Amide | Moderately active in a Lance cAMP assay. nih.gov |

| Carboxylic Acid | - | A carboxylic acid group resulted in a completely inactive compound in a Lance cAMP assay. nih.gov |

Aromatic Ring Functionalization of this compound

The phenyl ring bearing the hydroxyl group is activated towards electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, since the para position is already substituted by the glycine (B1666218) moiety, electrophilic attack is expected to occur predominantly at the ortho positions (C2 and C6).

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can be achieved using appropriate halogenating agents.

Nitration: The introduction of a nitro group (-NO2) can be accomplished using a mixture of nitric acid and sulfuric acid.

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl and acyl groups, respectively, although they may be complicated by the presence of the activating hydroxyl and amino groups.

While the principles of electrophilic aromatic substitution are well-established, specific, detailed research findings on the direct functionalization of the aromatic ring of this compound are not extensively available in the reviewed literature. However, the electronic properties of the molecule strongly suggest that such reactions are feasible and would proceed according to the directing effects of the hydroxyl group.

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product formation.

Kinetic Studies of this compound Transformations

Detailed kinetic studies specifically on the transformations of this compound are not widely reported in the scientific literature. However, kinetic investigations of related compounds can provide insights into the potential reaction dynamics. For instance, a study on the photoreduction of 3-methylquinoxalin-2-one derivatives by N-phenylglycine (a structurally related compound lacking the hydroxyl group) postulated a reaction sequence involving an initial photoinduced single electron transfer followed by a proton transfer. nih.gov The rates of such reactions were found to be dependent on the concentrations of the reactants. nih.gov

A study on the thermal decomposition of 4-hydroxyphenylglycine (HPG), a related compound, revealed that it is stable up to 210 °C. dergipark.org.tr An abrupt weight loss of approximately 40% between 210-255 °C was attributed to the elimination of the -COOH group. dergipark.org.tr A further gradual mass reduction between 440 and 597 °C was due to the decomposition of the remaining structure. dergipark.org.tr

| Compound | Analytical Method | Key Findings |

| 4-hydroxyphenylglycine (HPG) | TGA-DTA | Stable up to 210 °C. dergipark.org.tr |

| 4-hydroxyphenylglycine (HPG) | TGA-DTA | Elimination of -COOH group between 210-255 °C. dergipark.org.tr |

| 4-hydroxyphenylglycine (HPG) | TGA-DTA | Decomposition of remaining structure between 440-597 °C. dergipark.org.tr |

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies dedicated to the reaction pathways of this compound are not readily found in the surveyed literature, the principles of this methodology are broadly applicable.

For example, in the study of amino acid metabolism and biosynthesis, stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are commonly used. By incorporating these isotopes into the this compound molecule at specific positions (e.g., in the carboxyl group, on the aromatic ring, or in the glycine backbone), one could follow the bond-breaking and bond-forming steps of a particular reaction. Analysis of the isotopic distribution in the products using techniques like mass spectrometry or NMR spectroscopy would provide direct evidence for the proposed reaction mechanism.

The electronic effects of substituents on the aromatic ring can influence reactivity. rsc.org For instance, a 4-hydroxy group on phenylglycine is expected to decelerate the rate of racemization due to its +M (mesomeric) effect, which decreases the acidity of the α-carbon. rsc.org In contrast, electron-withdrawing groups like a nitro group in the para position would likely increase the rate of racemization. rsc.org

Cyclization and Rearrangement Reactions of this compound

The reactivity of this compound is characterized by the interplay of its functional groups: the secondary amine, the carboxylic acid, the phenolic hydroxyl group, and the two aromatic rings. This arrangement allows for a variety of intramolecular cyclization and rearrangement reactions, leading to the formation of diverse heterocyclic structures. These transformations are often facilitated by acid or base catalysis, or by thermal conditions, and are of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

One of the most plausible cyclization pathways for this compound and its derivatives is the formation of benzoxazinones. This type of reaction typically involves the intramolecular condensation between the carboxylic acid moiety and a suitable ortho-substituent on one of the aromatic rings, or the cyclization of an N-acyl derivative. For instance, in a reaction analogous to the synthesis of benzoxazinones from N-substituted anthranilic acids, the carboxylic acid of this compound could undergo cyclodehydration to form a seven-membered ring. However, a more common and favorable reaction involves the formation of a six-membered benzoxazinone (B8607429) ring from an ortho-amino-substituted aromatic carboxylic acid. While this compound itself is not an anthranilic acid derivative, its structural motifs are present in more complex systems that can be designed to undergo such cyclizations.

Furthermore, the rearrangement of N-aryl glycine derivatives can lead to the formation of piperazine-2,5-diones through intermolecular dimerization and subsequent cyclization. This reaction is often observed in the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, where a 1,4-diarylpiperazine-2,5-dione is a key intermediate. rsc.orgresearchgate.net The formation of this intermediate is substantiated by mechanistic studies and its subsequent cleavage under basic conditions yields the N-aryl glycine. rsc.org This suggests that under appropriate conditions, this compound could potentially dimerize to form the corresponding 1,4-bis(4-hydroxyphenyl)-1,4-diphenylpiperazine-2,5-dione.

Another potential, though less direct, rearrangement and cyclization pathway could involve a Pschorr-type reaction. wikipedia.org This would necessitate the introduction of a diazonium group, typically from a primary amino group. If this compound were modified to contain a primary amino group ortho to the N-phenylglycine substituent on one of the rings, diazotization followed by copper-catalyzed intramolecular arylation could lead to the formation of a dibenzofuran (B1670420) or carbazole (B46965) skeleton, depending on the position of the cyclization.

Acid-catalyzed cyclization reactions are also a prominent feature of N-aryl glycine derivatives and related compounds. For example, N-benzyl-4-aryl-azetidin-2-ones undergo ring opening with triflic acid to form N-benzyl-cinnamamides, which can then cyclize to form 5-aryl-benzazepin-3-ones. researchgate.net This highlights the potential for acid-mediated intramolecular reactions involving the aromatic rings of this compound. A plausible acid-catalyzed intramolecular electrophilic substitution could occur where the carboxylic acid protonates and the resulting acylium ion attacks one of the electron-rich aromatic rings, leading to a tricyclic ketone. The presence of the activating hydroxyl group on one of the phenyl rings would favor such an electrophilic attack on that ring.

The following tables summarize hypothetical reaction conditions and expected products for the cyclization and rearrangement of this compound based on analogous reactions reported in the literature.

Table 1: Plausible Intramolecular Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reaction Type | Reagents and Conditions | Expected Product |

| N-(2-amino-4-hydroxyphenyl)-N-phenylglycine | Intramolecular Amidation | Heat, dehydrating agent (e.g., DCC, EDC) | A benzodiazepinedione derivative |

| N-(4-Hydroxyphenyl)-N-(2-carboxyphenyl)glycine | Friedel-Crafts Acylation | Strong acid (e.g., polyphosphoric acid, Eaton's reagent) | A dibenzo-oxazepinone derivative |

| N-Acyl-N-(4-hydroxyphenyl)-N-phenylglycine | Intramolecular C-H Activation/Cyclization | Palladium catalyst, oxidant | A spirocyclic lactam |

Table 2: Potential Rearrangement Reactions of this compound and Analogues

| Starting Material Analogue | Reaction Type | Reagents and Conditions | Expected Product |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Intermolecular Cyclization/Rearrangement | Base (e.g., KOH), CuCl₂ | 1,4-bis(4-hydroxyphenyl)piperazine-2,5-dione (intermediate) |

| N-(2-amino-4-hydroxyphenyl)-N-phenylglycine | Pschorr-type Cyclization | 1. NaNO₂, aq. HCl2. Cu catalyst, heat | A substituted carbazole-carboxylic acid |

| This compound | Dimerization | Strong acid, heat | 1,4-bis(4-hydroxyphenyl)-1,4-diphenylpiperazine-2,5-dione |

It is important to note that while these reactions are chemically plausible based on the known reactivity of similar compounds, specific experimental data for this compound in these transformations is not extensively documented in the reviewed literature. The outcomes would be highly dependent on the specific reaction conditions and the potential for competing side reactions.

Derivatization and Analog Synthesis of N 4 Hydroxyphenyl N Phenylglycine

Synthesis of N-(4-Hydroxyphenyl)-N-phenylglycine Esters and Amides

The carboxyl and amino groups of N-(4-hydroxyphenyl)glycine are common sites for derivatization to produce esters and amides. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

Ester Synthesis: Esterification of the carboxylic acid moiety is a fundamental transformation. For instance, D-(-)-p-hydroxyphenylglycine esters are valuable intermediates in the semi-synthesis of β-lactam antibiotics like amoxicillin (B794) and cefadroxil. google.comgoogle.com The synthesis can be achieved through various methods, including Fischer esterification, where the amino acid is treated with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst. A process for preparing D-(-)-p-hydroxyphenylglycine methyl ester (D-HPGM) with high enantiomeric purity involves crystallization from a solution, ensuring an enantiomeric excess (ee) of over 95%. google.comgoogle.com

In a study focused on developing GPR88 agonists, a methyl ester derivative of a related 4-hydroxyphenylglycine structure was synthesized. nih.gov The process involved the Boc protection of the amine group of (R)-2-phenylglycine methyl ester, followed by O-alkylation of the phenolic hydroxyl group. nih.gov This methyl ester was found to be moderately active in biological assays. nih.gov

Amide Synthesis: Amide bond formation is another key strategy, often accomplished using standard peptide coupling reagents. In the synthesis of GPR88 agonists, a carboxylic acid intermediate was coupled with dimethylamine (B145610) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride and 1-hydroxybenzotriazole (B26582) (HOBt) to yield the corresponding dimethylamide. nih.gov Similarly, coupling amines with carboxylic acids using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a common and efficient method for generating a wide range of amide derivatives. nih.gov

The table below summarizes the synthesis of representative ester and amide derivatives based on a 4-hydroxyphenylglycine scaffold. nih.gov

| Derivative Type | Starting Material | Reagents and Conditions | Product | Yield |

| Ester | Boc-(R)-4-hydroxyphenylglycine | 1. PPh₃, DEAD, 2-methylpentanol, THF, rt, overnight | Boc-(R)-(4-(2-methylpentyloxy)phenyl)glycine methyl ester | 78% |

| Amide | Acid intermediate (11b) | EDC hydrochloride, HOBt, DIPEA, Me₂N·HCl, DMF, rt, overnight | Amide derivative (11c) | 45% |

| Amide | Amine intermediate (10) | (S)-2-phenylpropionic acid, HBTU, TEA, MeCN, rt, 5 h | Amide derivative (11a) | 94% |

Table 1: Synthesis of N-(4-Hydroxyphenyl)glycine Ester and Amide Derivatives.

Formation of this compound Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified, non-peptidic structures to improve properties like stability and bioavailability. The N-(4-hydroxyphenyl)glycine framework is an excellent starting point for creating such molecules, as it is itself an unnatural amino acid found in glycopeptide antibiotics like vancomycin. wikipedia.org

Research into GPR88 agonists has led to the synthesis of a series of peptidomimetics based on the 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol structures. nih.govnih.gov These were designed as analogs of 2-AMPP [(2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide]. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that replacing the primary amine group in the parent compound with hydroxyl, ester, or even azide (B81097) groups could result in analogs with moderate to good potency. nih.gov For example, an analog where the amine was replaced by a hydroxyl group showed a two-fold increase in potency. nih.gov

The synthesis of these peptidomimetics often involves coupling the N-(4-hydroxyphenyl)glycine core or its reduced alcohol (glycinol) form with various carboxylic acids. nih.gov A key synthetic step is the amide bond formation, as seen in the synthesis of (L)-N-(4-hydroxybenzyl)-2-(tert-butoxycarbonylamino)-2-(4-hydroxyphenyl)acetamide, a dipeptide-like molecule. This was achieved by activating the carboxylic acid of Boc-protected (L)-2-(4-hydroxyphenyl)glycine with isobutyl chloroformate, followed by reaction with 4-hydroxybenzylamine. google.com

Introduction of Further Aromatic Substituents on this compound Scaffolds

Introducing substituents onto the aromatic rings of the N-(4-hydroxyphenyl)glycine scaffold is a powerful strategy for fine-tuning the electronic and steric properties of the molecule. This can profoundly impact biological activity and selectivity.

In one approach, N-(4-acetylphenyl)glycine was used as a versatile starting material. nih.gov The acetyl group served as a handle for further modifications. It was converted into a chalcone (B49325) via Claisen-Schmidt condensation, which was then cyclized to form various heterocyclic derivatives, including pyrazolines, isoxazolines, and pyrimidines. nih.gov This strategy effectively introduces diverse and complex aromatic and heterocyclic systems onto the phenylglycine framework. nih.gov

Another strategy involves modifying an aromatic ring attached to the core scaffold. In the development of GPR88 agonists, SAR studies showed that the phenyl group on the amide cap was crucial for activity and had limited tolerance for changes in size, shape, or electronic properties. nih.govnih.gov This highlights the importance of carefully selecting substituents on peripheral aromatic rings.

The table below illustrates the synthesis of derivatives with further aromatic modifications starting from N-(4-acetylphenyl)glycine. nih.gov

| Intermediate | Reaction Type | Reagents | Resulting Derivative Class |

| Chalcone analog (2) | Cyclization | Hydrazine hydrate | Pyrazoline derivatives |

| Chalcone analog (2) | Cyclization | Hydroxylamine hydrochloride | Isoxazoline derivatives |

| Thiosemicarbazone (8) | Cyclization | Ethyl chloroacetate | Thiazolidinone derivatives |

| Thiosemicarbazone (8) | Cyclization | Phenacyl bromide | Thiazole derivatives |

Table 2: Derivatization via the Acetyl Group on an N-phenylglycine Scaffold.

Stereochemical Control in this compound Derivative Synthesis

The α-carbon of N-(4-hydroxyphenyl)glycine is a stereocenter, meaning the compound can exist as D-(-) and L-(+) enantiomers. Controlling this stereochemistry during synthesis is critical, as different enantiomers often exhibit distinct biological activities.

Several methods are employed to achieve stereochemical control:

Chiral Pool Synthesis: A common approach is to start with an enantiomerically pure precursor. For example, the synthesis of various peptidomimetics has been initiated using commercially available L(+)-2-(4-hydroxyphenyl)glycine or (R)-2-phenylglycine methyl ester to ensure the desired stereochemistry in the final product. nih.govgoogle.com

Optical Resolution: When a racemic mixture (D,L-4-hydroxyphenylglycine) is used or produced, the enantiomers can be separated. A classical resolution process involves dissolving the racemic mixture in a solvent system containing sulfuric acid and then seeding the solution with crystals of the desired enantiomer's sulfate (B86663) salt. google.com For example, adding D-(-)-4-hydroxyphenylglycine sulfate inoculation crystals causes the D-enantiomer to crystallize out selectively. google.com

Enzymatic Methods: Enzymes can be used for highly selective transformations. Penicillin G acylase (PGA) has been used in organic solvents to specifically acylate the L-enantiomer of racemic 4-hydroxyphenylglycine methyl ester. researchgate.net This leaves the desired D-enantiomer unreacted and enantiomerically pure, which can then be easily separated. researchgate.net

Minimizing Racemization: The α-proton of phenylglycine residues is relatively acidic and prone to epimerization (racemization) under basic conditions commonly used in solid-phase peptide synthesis (SPPS). researchgate.net Research has shown that the choice of coupling reagents and base is critical. Using coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) can lead to significant racemization. However, employing reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in combination with a milder base like diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (TMP) can reduce racemization to negligible levels. researchgate.net

Advanced Applications of N 4 Hydroxyphenyl N Phenylglycine in Specialized Chemical Fields

N-(4-Hydroxyphenyl)-N-phenylglycine as a Chiral Building Block in Organic Synthesis

The presence of a stereogenic center at the α-carbon makes this compound a valuable chiral building block in asymmetric synthesis. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction, and while direct applications of this compound as a chiral auxiliary are not extensively documented in publicly available research, the principles of asymmetric synthesis using related phenylglycine derivatives provide a strong indication of its potential. For instance, derivatives of D-phenylglycine and D-4-hydroxyphenylglycine are crucial starting materials for the production of semi-synthetic antibiotics like certain penicillins. google.com The stereoselective resolution of DL-phenylglycine and its 4-hydroxy derivatives is a well-established industrial process, often utilizing enzymatic methods to separate the desired enantiomer. google.comgoogle.com

The general strategy involves the temporary incorporation of the chiral auxiliary into an achiral substrate to form a new chiral molecule. Subsequent diastereoselective reactions are then carried out, where the stereocenter of the auxiliary directs the formation of a new stereocenter with a specific configuration. Finally, the auxiliary is cleaved from the product, yielding an enantiomerically enriched compound. Given its structural similarities to other phenylglycine derivatives used in asymmetric synthesis, this compound could potentially be utilized in similar synthetic strategies. The phenolic hydroxyl group offers an additional site for modification or for influencing the stereochemical course of reactions through hydrogen bonding or other non-covalent interactions.

This compound in Materials Science

The multifunctional nature of this compound makes it an attractive candidate for the development of advanced materials with tailored properties. Its ability to be incorporated into polymer backbones and to act as a ligand for metal ions opens up possibilities in the design of functional polymers and metal-organic frameworks.

Incorporation into Polymer Architectures for Specific Properties

The incorporation of specific functional monomers into polymer chains is a powerful strategy for tuning the properties of the resulting materials. While direct studies on the polymerization of this compound are not widely reported, research on related compounds such as N-(4-Hydroxy phenyl) maleimide (B117702) (HPMI) demonstrates the potential of incorporating hydroxyphenyl moieties into polymer backbones. researchgate.net The polymerization and subsequent curing of functionalized HPMI monomers lead to materials with varying thermal stabilities and degradation kinetics, depending on the nature of the functional groups. researchgate.net

Similarly, this compound could be functionalized and polymerized to create novel polymers. The phenolic hydroxyl group and the secondary amine could serve as points for derivatization or as sites for cross-linking, leading to the formation of thermosetting resins or hydrogels. The aromatic rings within the structure would likely enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the chirality of the monomeric unit could lead to the formation of chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

Development of this compound-Based Ligands for Metal Complexes

The carboxylate group, the secondary amine, and the phenolic hydroxyl group of this compound make it a potential multidentate ligand for a variety of metal ions. The coordination of metal ions to organic ligands can result in the formation of metal complexes with interesting catalytic, magnetic, and photoluminescent properties.

Studies on related molecules have demonstrated the ability of hydroxyphenyl and amino acid derivatives to form stable metal complexes. For example, N-(4-hydroxyphenyl) acetamide (B32628) has been shown to act as a bidentate ligand, coordinating with Fe(III) ions through the oxygen atom of the hydroxyl group and the nitrogen atom of the amide group. Lanthanide complexes with various organic ligands, including those with carboxylate and nitrogen-containing heterocyclic moieties, have been extensively studied for their unique luminescence properties. researchgate.netmdpi.comnih.govresearchgate.netchempedia.info These properties are often a result of an "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength.

Given these precedents, it is conceivable that this compound could form stable complexes with a range of metal ions, including transition metals and lanthanides. The resulting complexes could exhibit interesting photophysical properties, making them potential candidates for applications in areas such as bio-imaging, sensors, and light-emitting devices. The specific coordination chemistry and the properties of the resulting complexes would depend on the metal ion, the solvent system, and the reaction conditions.

This compound in Analytical Chemistry Research

The unique structural features of this compound also lend themselves to applications in analytical chemistry, particularly in the areas of chiral separations and the development of spectroscopic probes.

Application in Advanced Separation Techniques for Chiral Compounds

The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. nih.gov Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used technique for this purpose. nih.govscirp.orgnih.gov

While there is no direct report of a CSP based on this compound, the principle of chiral recognition by phenylglycine-derived CSPs is well-established. researchgate.net These CSPs typically operate based on a combination of interactions, including π-π stacking, hydrogen bonding, and dipole-dipole interactions, between the chiral selector and the analyte. The enantiomers of the analyte form diastereomeric complexes with the chiral selector, which have different stabilities and, therefore, different retention times on the chromatographic column.

Given its chiral nature and the presence of multiple functional groups capable of engaging in intermolecular interactions, this compound could serve as a chiral selector for the separation of racemic compounds. It could be covalently bonded to a solid support, such as silica (B1680970) gel, to create a novel CSP for HPLC or used as a chiral additive in the mobile phase for capillary electrophoresis. mdpi.comgoogle.comnih.govnih.gov

Table 1: Examples of Chiral Selectors and Their Applications in Enantioseparation

| Chiral Selector Type | Example | Application | Reference |

| Polysaccharide-based | Lux Cellulose-2 | Reversed-phase chiral method development for diastereomer separation. | scirp.org |

| Cyclodextrin-based | Sulfated β-cyclodextrin | Enantioseparation of phenylglycidates by capillary electrophoresis. | nih.gov |

| Phenylglycinol-derived | (R)-N-3,5-dinitrobenzoyl phenylglycinol | Resolution of racemic N-acylnaphthylalkylamines in HPLC. | researchgate.net |

Role in Spectroscopic Probes for Environmental Analysis (excluding clinical)

The development of sensitive and selective spectroscopic probes for the detection of environmental pollutants is an active area of research. Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and ease of use. These sensors typically consist of a fluorophore linked to a receptor that can selectively bind to the target analyte. Binding of the analyte induces a change in the fluorescence properties of the fluorophore, such as an increase or decrease in intensity or a shift in the emission wavelength.

While there are no specific reports on the use of this compound as a spectroscopic probe for environmental analysis, its structural features suggest its potential in this area. The phenolic hydroxyl group and the secondary amine could act as binding sites for metal ions, which are common environmental pollutants. Upon complexation with a metal ion, the electronic properties of the this compound molecule would be altered, potentially leading to a change in its fluorescence behavior.

Furthermore, the core structure of this compound could be modified through organic synthesis to incorporate a known fluorophore, thereby creating a more sophisticated and sensitive fluorescent probe. The design of such probes would involve tuning the binding affinity and selectivity for the target analyte, as well as optimizing the photophysical properties of the fluorophore.

This compound as a Precursor to Novel Heterocyclic Systems

A comprehensive review of scientific literature and chemical databases indicates that this compound is not a commonly utilized or documented precursor for the synthesis of novel heterocyclic systems. While the molecule possesses functional groups that could theoretically participate in cyclization reactions, there is a notable absence of published research detailing such applications.

This compound has a molecular structure that includes a phenol (B47542) group, a secondary amine, and a carboxylic acid. These functional groups are, in principle, reactive and could be involved in intramolecular reactions to form heterocyclic rings. For instance, a potential intramolecular condensation between the amine and carboxylic acid could lead to a lactam, or reactions involving the phenolic ring could theoretically result in oxygen-containing heterocycles.

However, the existing body of scientific work does not describe specific conditions or methodologies for the cyclization of this compound to form new heterocyclic compounds. The primary documented application of the closely related compound, N-(p-hydroxyphenyl)glycine, is as a developing agent in photography. nih.gov This suggests that the chemical properties of this class of compounds have been explored more for their reducing capabilities rather than as building blocks for complex heterocyclic structures.

For context, a related but structurally simpler compound, N-phenylglycine, is a well-known precursor in the synthesis of the indigo (B80030) dye, which is a heterocyclic compound. wikipedia.org The synthesis of indigo from N-phenylglycine involves a fusion with sodium amide, which induces cyclization. This established pathway for N-phenylglycine highlights the potential of N-aryl glycine (B1666218) derivatives in heterocyclic synthesis. However, similar synthetic routes have not been reported for this compound.

The reasons for the apparent lack of use of this compound as a heterocyclic precursor could be multifaceted. The presence of the hydroxyl group on one of the phenyl rings may introduce complexities in reaction pathways, potentially leading to undesired side reactions or polymerization under conditions typically used for cyclization. Furthermore, the electronic effects of the substituents might disfavor the desired ring-closing reactions.

Due to the absence of research findings on the use of this compound as a precursor to novel heterocyclic systems, a data table of detailed research findings cannot be provided.

Future Research Directions and Perspectives for N 4 Hydroxyphenyl N Phenylglycine

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of a phenol (B47542), a secondary diarylamine, and a carboxylic acid in N-(4-Hydroxyphenyl)-N-phenylglycine offers a playground for exploring novel chemical transformations. Future research could focus on several key areas: